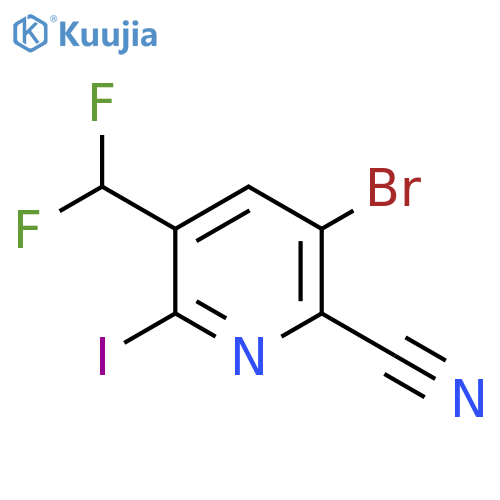Cas no 1805343-63-8 (3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine)

1805343-63-8 structure
商品名:3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine
CAS番号:1805343-63-8
MF:C7H2BrF2IN2
メガワット:358.909459590912
CID:4859475
3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine
-
- インチ: 1S/C7H2BrF2IN2/c8-4-1-3(6(9)10)7(11)13-5(4)2-12/h1,6H
- InChIKey: AHSFDSACLMUTLL-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=CC(=C(C#N)N=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 36.7
3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062049-1g |
3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine |
1805343-63-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1805343-63-8 (3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine) 関連製品
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
